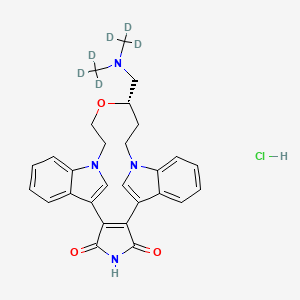

Ruboxistaurin-d6 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ruboxistaurin-d6 Hydrochloride is a deuterium-labeled derivative of Ruboxistaurin Hydrochloride. Ruboxistaurin is an orally active, selective inhibitor of protein kinase C beta, which plays a significant role in various cellular processes, including cell differentiation, proliferation, and apoptosis . The deuterium labeling in this compound is primarily used for pharmacokinetic studies to understand the drug’s behavior in biological systems .

准备方法

The synthesis of Ruboxistaurin-d6 Hydrochloride involves several steps:

Preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate: This is achieved through a series of protection and deprotection steps.

Deprotection to 1-cyano L-2-deoxyribose: This step involves removing protective groups to yield the desired intermediate.

Oxidative cleaving to (S)-4-hydroxy-2-(2-hydroxy-ethoxy)-butyronitrile: This step involves oxidative cleavage to form the intermediate.

Transformation to methanesulfonic acid (S)-3-cyano-3-(2-methanesulfonyloxyethoxy)-propyl ester: This involves the transformation of the intermediate to the ester form.

Coupling with 1-substituted-3,4-bis(3-indolyl)maleimide: This step leads to the formation of the core structure of Ruboxistaurin.

Methylation and deprotection: The final steps involve methylation of the amino group and deprotection to yield Ruboxistaurin.

化学反应分析

Ruboxistaurin-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Diabetic Retinopathy

Numerous studies have investigated the efficacy of ruboxistaurin in treating diabetic retinopathy:

- Phase III Clinical Trials : A multicenter, double-masked, randomized placebo-controlled trial involving 685 patients demonstrated that oral administration of ruboxistaurin significantly reduced the risk of sustained moderate vision loss compared to placebo (5.5% vs. 9.1%, P = 0.034) over a 36-month period . Additionally, it reduced the need for laser treatment and progression of macular edema .

- Safety Profile : In another study assessing safety and pharmacodynamics, ruboxistaurin was well tolerated at doses up to 32 mg daily. The only notable adverse effect was abdominal pain in placebo-treated subjects .

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Vision Loss Reduction | 685 | 36 months | 40% risk reduction in vision loss (P = 0.034) |

| Safety and Pharmacodynamics | 29 | 28 days | Well tolerated; no serious safety issues identified |

Diabetic Macular Edema

Ruboxistaurin has also been evaluated for its effects on diabetic macular edema:

- Efficacy in DME : A study involving 686 patients showed that ruboxistaurin delayed progression to sight-threatening diabetic macular edema (P = 0.054). Although not statistically significant for the primary outcome, secondary analyses suggested a beneficial trend .

Preclinical Studies

Preclinical investigations have highlighted additional potential applications:

- Topical Delivery Systems : Recent studies have explored the use of nanoparticles for delivering ruboxistaurin directly to retinal tissues, showing promise in enhancing therapeutic effects while minimizing systemic exposure .

- Neuroprotective Effects : Emerging research suggests that ruboxistaurin may also have neuroprotective properties beyond ocular applications, potentially benefiting conditions associated with central nervous system disorders .

作用机制

Ruboxistaurin-d6 Hydrochloride exerts its effects by selectively inhibiting protein kinase C beta. This inhibition is ATP-dependent and competitive, meaning that this compound competes with ATP for binding to the enzyme. The inhibition of protein kinase C beta affects various cellular pathways, including those involved in cell differentiation, proliferation, and apoptosis .

相似化合物的比较

Ruboxistaurin-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Ruboxistaurin Hydrochloride: The non-deuterated form of this compound.

Staurosporine: A natural product from which Ruboxistaurin is derived.

Bisindolylmaleimide I: Another inhibitor of protein kinase C with a similar structure

This compound stands out due to its enhanced stability and suitability for detailed pharmacokinetic studies, making it a valuable tool in scientific research.

生物活性

Ruboxistaurin-d6 Hydrochloride, a deuterated form of Ruboxistaurin, is a selective inhibitor of Protein Kinase C (PKC) beta. This compound has garnered attention for its potential therapeutic applications, particularly in the management of diabetic complications and other conditions influenced by PKC signaling. The following sections outline its biological activity, mechanisms of action, clinical findings, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound (CAS Number: 169939-93-9) has a molecular formula of C28H22D6N4O3•HCl. It is characterized by its selective inhibition of PKCβ isoforms with reported IC50 values of approximately 4.7 nM and 5.9 nM for PKCβI and PKCβII, respectively .

Ruboxistaurin functions primarily as an ATP-competitive inhibitor of PKCβ. This inhibition affects various cellular processes such as:

- Cell Growth : Modulation of cell proliferation and differentiation.

- Inflammation : Reduction in inflammatory responses by inhibiting cytokine production.

- Vascular Health : Improvement in endothelial function and reduction of vascular permeability, particularly in diabetic patients.

Study on Diabetic Retinopathy

A notable clinical study assessed the ocular and systemic safety profiles of Ruboxistaurin in patients with diabetes. The study was a double-masked, placebo-controlled trial involving 29 participants aged 18 to 65 years with type 1 or type 2 diabetes. Key findings include:

- Dosage : Participants received either 8 mg twice daily, 16 mg once daily, or 16 mg twice daily for a duration of 28 days.

- Results :

- Significant amelioration in mean retinal circulation time (RCT) was observed with the higher dosage (16 mg twice daily), showing a baseline-to-endpoint difference of -0.84 seconds compared to placebo (P = 0.046).

- Retinal blood flow (RBF) also showed improvement correlating with increased doses (P = 0.03).

- The only notable adverse event was abdominal pain, which was more prevalent in the placebo group (P = 0.049) but not deemed clinically significant .

Data Table: Clinical Study Results

| Parameter | Placebo Group | RBX 8 mg BID | RBX 16 mg QD | RBX 16 mg BID |

|---|---|---|---|---|

| Mean RCT Change (s) | Baseline | -0.20 | -0.50 | -0.84 |

| Mean RBF Change | Baseline | Not significant | Not significant | Significant |

| Adverse Events | Abdominal Pain | More Common | Not Significant | Not Significant |

Case Study: Diabetic Patients

In a cohort study focusing on patients with diabetic retinopathy, the administration of Ruboxistaurin demonstrated significant improvements in retinal hemodynamics. Patients reported enhanced visual acuity and reduced symptoms associated with retinal complications after prolonged treatment periods.

Additional Observations

Further investigations into Ruboxistaurin's effects on other diabetic complications have indicated potential benefits in reducing neuropathy symptoms and improving overall glycemic control.

属性

IUPAC Name |

(18S)-18-[[bis(trideuteriomethyl)amino]methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-DOVGNSRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。